Miglustat Miglustat Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat.
Brand Name: Vulcanchem
CAS No.: 72599-27-0
VCID: VC0535440
InChI: InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
SMILES: CCCCN1CC(C(C(C1CO)O)O)O
Molecular Formula: C10H21NO4
Molecular Weight: 219.28 g/mol

Miglustat

CAS No.: 72599-27-0

Inhibitors

VCID: VC0535440

Molecular Formula: C10H21NO4

Molecular Weight: 219.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Miglustat - 72599-27-0

CAS No. 72599-27-0
Product Name Miglustat
Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Standard InChI InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Standard InChIKey UQRORFVVSGFNRO-UTINFBMNSA-N
Isomeric SMILES CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
SMILES CCCCN1CC(C(C(C1CO)O)O)O
Canonical SMILES CCCCN1CC(C(C(C1CO)O)O)O
Appearance Solid powder
Melting Point 169-172 °C
169-172°C
Physical Description Solid
Description Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient.
Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Highly soluble in water (>1000 mg/mL as a free base).
3.31e+02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms miglustat
N-(n-butyl)deoxy-nojirimycin
N-(n-butyl)deoxynojirimycin
n-butyl deoxynojirimycin
n-butyldeoxynojirimycin
OGT 918
SC 48334
SC-48334
Zavesca
Reference 1: Kitatani T, Takahashi S, Ikenoya S. [Pharmacological and clinical profiles of miglustat (Brazaves(®)) for the treatment of Niemann-Pick type C disease]. Nihon Yakurigaku Zasshi. 2013 Mar;141(3):160-7. Review. Japanese. PubMed PMID: 23470482.
2: Walterfang M, Chien YH, Imrie J, Rushton D, Schubiger D, Patterson MC. Dysphagia as a risk factor for mortality in Niemann-Pick disease type C: systematic literature review and evidence from studies with miglustat. Orphanet J Rare Dis. 2012 Oct 6;7:76. doi: 10.1186/1750-1172-7-76. Review. PubMed PMID: 23039766; PubMed Central PMCID: PMC3552828.
3: Venier RE, Igdoura SA. Miglustat as a therapeutic agent: prospects and caveats. J Med Genet. 2012 Sep;49(9):591-7. doi: 10.1136/jmedgenet-2012-101070. Epub 2012 Aug 14. Review. PubMed PMID: 22892202.
4: Belmatoug N, Burlina A, Giraldo P, Hendriksz CJ, Kuter DJ, Mengel E, Pastores GM. Gastrointestinal disturbances and their management in miglustat-treated patients. J Inherit Metab Dis. 2011 Oct;34(5):991-1001. doi: 10.1007/s10545-011-9368-7. Epub 2011 Jul 21. Review. PubMed PMID: 21779792.
5: Pastores GM, Giraldo P, Chérin P, Mehta A. Goal-oriented therapy with miglustat in Gaucher disease. Curr Med Res Opin. 2009 Jan;25(1):23-37. doi: 10.1185/03007990802576518 . Review. PubMed PMID: 19210136.
6: Pastores GM. Miglustat: substrate reduction therapy for lysosomal storage disorders associated with primary central nervous system involvement. Recent Pat CNS Drug Discov. 2006 Jan;1(1):77-82. Review. PubMed PMID: 18221193.
7: Lachmann RH. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders. Drugs Today (Barc). 2006 Jan;42(1):29-38. Review. PubMed PMID: 16511609.
8: Weinreb NJ, Barranger JA, Charrow J, Grabowski GA, Mankin HJ, Mistry P. Guidance on the use of miglustat for treating patients with type 1 Gaucher disease. Am J Hematol. 2005 Nov;80(3):223-9. Review. PubMed PMID: 16247743.
9: McCormack PL, Goa KL. Miglustat. Drugs. 2003;63(22):2427-34; discussion 2435-6. Review. PubMed PMID: 14609352.
10: Cox TM, Aerts JM, Andria G, Beck M, Belmatoug N, Bembi B, Chertkoff R, Vom Dahl S, Elstein D, Erikson A, Giralt M, Heitner R, Hollak C, Hrebicek M, Lewis S, Mehta A, Pastores GM, Rolfs A, Miranda MC, Zimran A; Advisory Council to the European Working Group on Gaucher Disease. The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. J Inherit Metab Dis. 2003;26(6):513-26. Review. PubMed PMID: 14605497.
11: Lachmann RH. Miglustat. Oxford GlycoSciences/Actelion. Curr Opin Investig Drugs. 2003 Apr;4(4):472-9. Review. PubMed PMID: 12808890.
12: Pastores GM, Barnett NL. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1. Expert Opin Investig Drugs. 2003 Feb;12(2):273-81. Review. PubMed PMID: 12556220.
PubChem Compound 51634
Last Modified Nov 11 2021
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